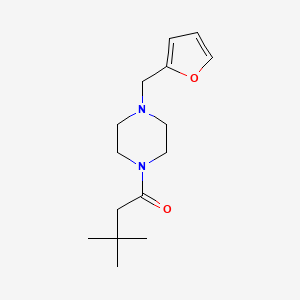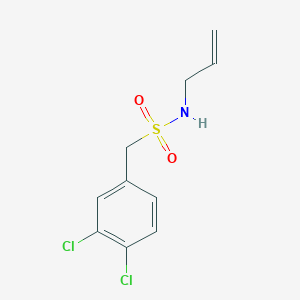
2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various studies, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain. This modulation may help to improve cognitive function and mood.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide can have various biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is that it has shown promise as a treatment for various neurological disorders. This makes it a potentially useful tool for studying the underlying mechanisms of these disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter activity in the brain. Another direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been used in various scientific research applications, particularly in the field of neuroscience. This compound has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-5-10-16(19-11-13)20-17(21)12-22-15-8-6-14(7-9-15)18(2,3)4/h5-11H,12H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPIBQSVSWKBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4724583.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)
![2-{2-[4-(4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4724601.png)



![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
![3-[(2-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide](/img/structure/B4724645.png)
![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4724654.png)

